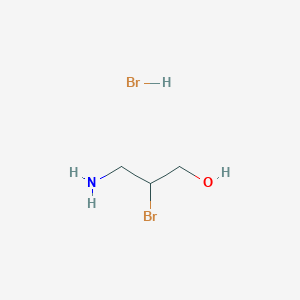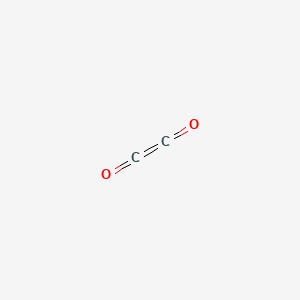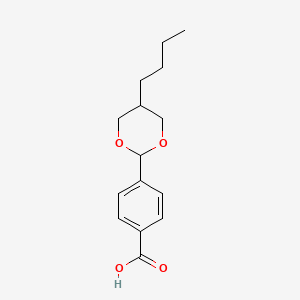
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C15H20O4 It is characterized by a benzoic acid moiety attached to a 1,3-dioxane ring substituted with a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 5-butyl-1,3-dioxane-2-carboxylic acid with a suitable benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 4-(5-butyl-1,3-dioxan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The 1,3-dioxane ring may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,5-bis(4H-1,2,4-triazol-4-yl)-: Similar in having a benzoic acid core but differs in the substituents attached to the ring.
Benzoic acid, 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester: Contains a benzoic acid moiety but with a different cyclic structure
Uniqueness
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
88976-52-7 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-(5-butyl-1,3-dioxan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-11-9-18-15(19-10-11)13-7-5-12(6-8-13)14(16)17/h5-8,11,15H,2-4,9-10H2,1H3,(H,16,17) |
Clave InChI |
GJGOEBMOOFMFHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


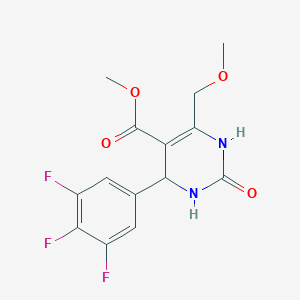
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
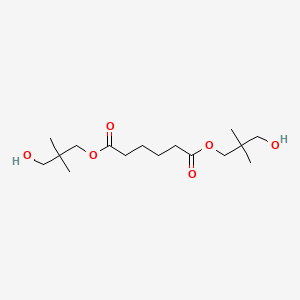
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
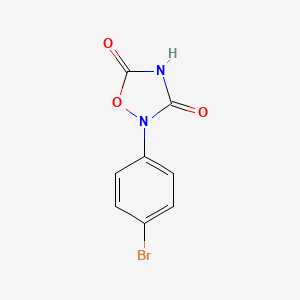
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

